Perfluorooctyl iodide

概要

説明

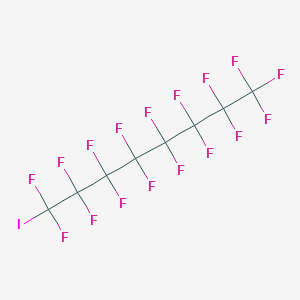

Perfluorooctyl iodide, with the chemical formula C8F17I, is a compound known for its unique properties and applications. This colorless liquid is characterized by its perfluorinated carbon chain and iodine atom. It is commonly used as a surfactant and in the production of fluoropolymers. This compound exhibits high thermal stability, chemical resistance, and low surface tension, making it suitable for various industrial processes . Additionally, it is used in the synthesis of other fluorinated compounds and as a starting material for the preparation of this compound-based materials .

準備方法

Synthetic Routes and Reaction Conditions: Perfluorooctyl iodide can be synthesized through the telomerization process, which involves the reaction of tetrafluoroethylene with iodine and a suitable initiator. The reaction typically occurs under controlled conditions of temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive and volatile nature of the reactants. The process includes steps such as purification and distillation to obtain high-purity this compound .

化学反応の分析

Reductive Degradation in UV/Sulfite + Iodide Systems

Perfluorooctyl iodide undergoes rapid reductive degradation in UV/sulfite + iodide (UV/S + I) systems. Hydrated electrons (e<sub>aq</sub><sup>−</sup>) drive defluorination and C–I bond cleavage (Table 2) .

Table 2: Degradation Efficiency of this compound Analogs

-

Reaction Pathways :

Environmental and Redox Behavior

This compound participates in redox cycles involving reactive iodine species (RIS):

-

Oxidation : Forms I<sub>2</sub>, I<sub>2</sub><sup>- −</sup>, and I<sub>3</sub><sup>−</sup>, which scavenge e<sub>aq</sub><sup>−</sup> but are rapidly reduced back to I<sup>−</sup> by sulfite (SO<sub>3</sub><sup>2−</sup>) :

-

Defluorination Limit : Up to 83% deF% achieved for PFBS analogs, with parent compound decay as the rate-limiting step .

Degradation Challenges and Innovations

科学的研究の応用

Synthesis Overview

PFOI can be synthesized through several methods, including:

- Electrochemical Fluorination : This method allows the incorporation of iodine into the carbon chain.

- Telomerization Reactions : Involving the reaction of perfluoroalkenes with iodinated compounds.

2.1. PFAS Degradation

PFOI is significant in the context of per- and polyfluoroalkyl substances (PFAS), known for their persistence in the environment. Recent studies have demonstrated that PFOI can enhance the degradation of other PFAS compounds through advanced oxidation processes.

2.2. Surface Treatment

PFOI is utilized as a raw material for surfactants and surface protection products. Its hydrophobic and oleophobic properties allow it to be used in coatings that resist water, oil, and grease.

3.1. Endocrine Disruption Studies

Research has shown that perfluorinated compounds, including PFOI, can exhibit estrogenic activities, affecting hormone regulation in biological systems. A study highlighted that fluorinated iodine alkanes could promote cell proliferation in breast cancer cell lines, indicating potential implications for endocrine disruption .

3.2. Thyroid Function Studies

PFOI's structural similarity to thyroid hormones has led to investigations into its effects on thyroid function. It has been observed that certain PFAS can disrupt iodide uptake in thyroid cells, which is crucial for hormone synthesis .

4.1. Case Study on PFAS Degradation

A study conducted by Liu et al. demonstrated the effectiveness of combining UV light with iodide in degrading PFAS compounds, including PFOI itself. The results indicated a significant reduction in PFAS concentrations when iodide was included in the treatment process .

4.2. Estrogenic Activity Assessment

In vitro assays have been performed to assess the estrogenic effects of PFOI compared to other fluorinated compounds. The findings suggested that while some compounds showed significant activity, PFOI's effects were dependent on its structural features and chain length .

作用機序

The mechanism by which perfluorooctyl iodide exerts its effects involves its interaction with various molecular targets and pathways. For example, it has been shown to stimulate steroidogenesis in human adrenocortical carcinoma cells by affecting the levels of aldosterone, cortisol, 17beta-estradiol, and testosterone . The compound’s perfluorinated carbon chain allows it to interact with lipid bilayers and proteins, influencing cellular processes and signaling pathways .

類似化合物との比較

- Perfluorobutyl iodide

- Perfluorohexyl iodide

- Perfluorodecyl iodide

- Perfluorododecyl iodide

Comparison: Perfluorooctyl iodide is unique among these compounds due to its specific chain length and iodine atom, which confer distinct physicochemical properties such as higher thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials .

生物活性

Perfluorooctyl iodide (PFOI) is a member of the perfluoroalkyl iodides, characterized by a fully fluorinated carbon chain ending with an iodine atom. Its unique properties, including high thermal stability and low surface tension, make it a compound of interest in various chemical and biological applications. This article explores the biological activity of PFOI, focusing on its endocrine-disrupting effects, mechanisms of action, and implications for human health and the environment.

- Chemical Formula : CFI

- Molecular Weight : 425.07 g/mol

- Physical State : Liquid at room temperature

- Solubility : Low solubility in water; soluble in organic solvents

Biological Activity Overview

Research indicates that PFOI exhibits significant biological activity, particularly as an endocrine disruptor. The primary effects observed include:

- Disruption of Steroidogenesis : PFOI has been shown to stimulate steroid hormone production in human adrenocortical carcinoma cells (H295R). It activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and enhanced synthesis of hormones such as cortisol and aldosterone .

- Estrogenic Effects : Studies have demonstrated that PFOI can promote the proliferation of breast cancer cells (MCF-7) and induce estrogen-responsive gene expression, indicating potential estrogenic activity .

The biological effects of PFOI are primarily mediated through its interaction with cellular signaling pathways:

-

Activation of Adenylate Cyclase :

- PFOI increases adenylate cyclase activity, resulting in elevated cAMP levels.

- This cascade enhances the expression of steroidogenic genes, leading to increased hormone production.

- Estrogen Receptor Interaction :

Case Study 1: Steroidogenesis in H295R Cells

A study assessed the effects of PFOI on steroid hormone production in H295R cells. Treatment with 100 μM PFOI resulted in:

- Increased levels of cortisol and aldosterone.

- Decreased testosterone production.

- Upregulation of ten steroidogenic genes involved in hormone synthesis .

| Hormone | Control Level (ng/mL) | PFOI Treatment Level (ng/mL) |

|---|---|---|

| Cortisol | 50 | 120 |

| Aldosterone | 30 | 80 |

| Testosterone | 40 | 20 |

Case Study 2: Estrogenic Activity

In vitro assays demonstrated that PFOI promotes MCF-7 cell proliferation and upregulates estrogen-responsive genes. The results indicated a correlation between the length of the perfluorinated chain and estrogenic potency .

| Compound | Cell Proliferation (%) | Estrogenic Response (Relative Units) |

|---|---|---|

| PFOI | 150 | 3.5 |

| PFHxI | 120 | 2.8 |

| Control | 100 | 1.0 |

Environmental and Health Implications

The biological activity of PFOI raises concerns regarding its potential impact on human health and ecosystems:

- Endocrine Disruption : The ability to disrupt steroidogenesis suggests that exposure to PFOI could lead to hormonal imbalances, affecting reproductive health and development.

- Bioaccumulation Potential : As a perfluorinated compound, PFOI is resistant to degradation and may accumulate in living organisms, posing risks to wildlife and humans through food chains .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXGJTSJUKTDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060147 | |

| Record name | Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS] | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-63-1 | |

| Record name | Perfluorooctyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-1-iodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072985Y799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。